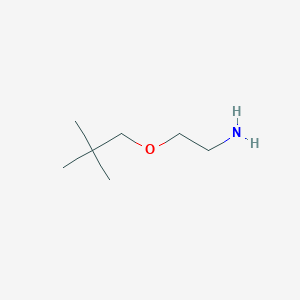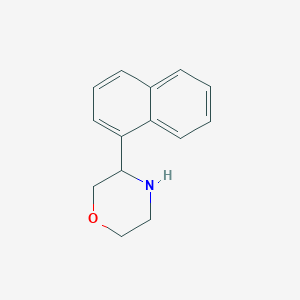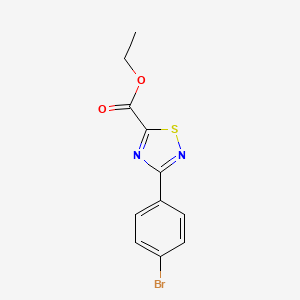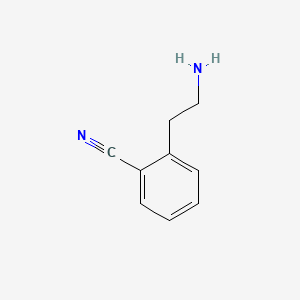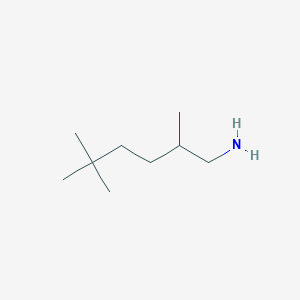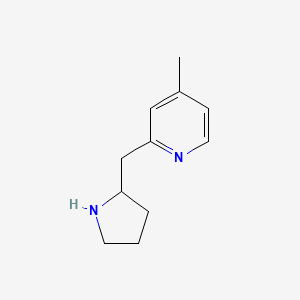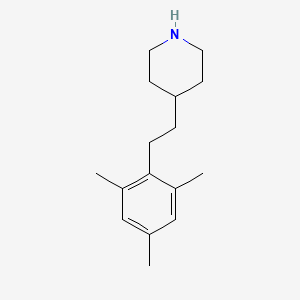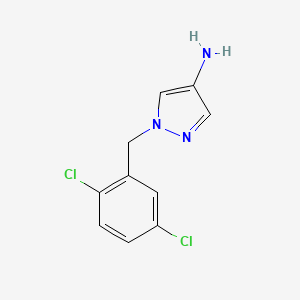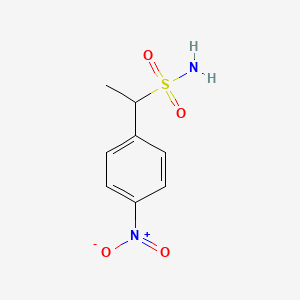
1-(4-Nitrophenyl)ethane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitrophenyl)ethane-1-sulfonamide is an organic compound characterized by the presence of a nitrophenyl group attached to an ethane sulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)ethane-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzenesulfonyl chloride with ethylamine under basic conditions. The reaction typically proceeds as follows:
Reagents: 4-nitrobenzenesulfonyl chloride, ethylamine, and a base such as triethylamine.
Conditions: The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Procedure: The 4-nitrobenzenesulfonyl chloride is added to a solution of ethylamine and triethylamine in dichloromethane. The mixture is stirred at room temperature until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Nitrophenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The ethane moiety can be oxidized to form corresponding sulfonic acids or sulfonyl chlorides.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium hypochlorite.
Major Products:
Reduction: 1-(4-Aminophenyl)ethane-1-sulfonamide.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Oxidation: Sulfonic acids or sulfonyl chlorides.
Aplicaciones Científicas De Investigación
1-(4-Nitrophenyl)ethane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Nitrophenyl)ethane-1-sulfonamide depends on its specific application. In biological systems, it may act by inhibiting enzymes through binding to their active sites, thereby blocking substrate access. The nitrophenyl group can interact with various molecular targets, leading to changes in cellular pathways and functions.
Comparación Con Compuestos Similares
2-(4-Nitrophenyl)ethane-1-sulfonamide: Similar structure but with a different position of the nitro group.
4-Nitrophenylsulfonyl chloride: A precursor used in the synthesis of various sulfonamide derivatives.
4-Nitrophenylsulfonyl tryptophan: A compound with a similar sulfonamide group but attached to a different organic moiety.
Uniqueness: 1-(4-Nitrophenyl)ethane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H10N2O4S |
|---|---|
Peso molecular |
230.24 g/mol |
Nombre IUPAC |
1-(4-nitrophenyl)ethanesulfonamide |
InChI |
InChI=1S/C8H10N2O4S/c1-6(15(9,13)14)7-2-4-8(5-3-7)10(11)12/h2-6H,1H3,(H2,9,13,14) |
Clave InChI |
QKSSRFRRJOEJNO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


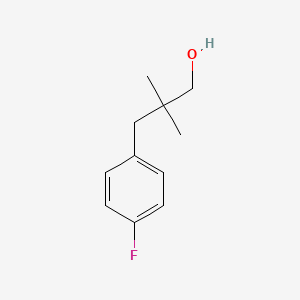
![Spiro[2.5]octane-6-sulfonylchloride](/img/structure/B13528166.png)
![Imidazo[4,3-b][1,3]thiazole-5-thiol](/img/structure/B13528176.png)
